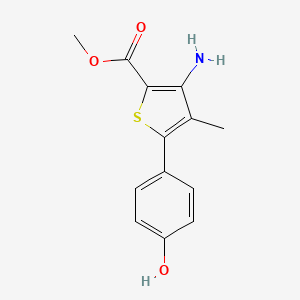
3-Amino-5-(4-hydroxyphenyl)-4-methylthiophene-2-carboxylic acid methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-5-(4-hydroxyphenyl)-4-methylthiophene-2-carboxylic acid methyl ester: is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of an amino group, a hydroxyphenyl group, and a carboxylic acid methyl ester group attached to the thiophene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-(4-hydroxyphenyl)-4-methylthiophene-2-carboxylic acid methyl ester typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur or a sulfur-containing reagent under acidic conditions.
Introduction of Functional Groups: The amino group, hydroxyphenyl group, and carboxylic acid methyl ester group are introduced through various substitution reactions. For example, the amino group can be introduced via nucleophilic substitution using an appropriate amine, while the hydroxyphenyl group can be added through electrophilic aromatic substitution.
Final Assembly: The final compound is obtained by esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated processes can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions:
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones or other oxidized derivatives.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo various substitution reactions, such as nucleophilic or electrophilic substitution, depending on the functional groups present.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Hydrogen gas (H₂) with a palladium catalyst, sodium borohydride (NaBH₄)
Substitution Reagents: Halogens (Cl₂, Br₂), alkyl halides (R-X), and nucleophiles (NH₃, OH⁻)
Major Products:
Oxidation Products: Quinones, phenolic derivatives
Reduction Products: Amino derivatives
Substitution Products: Halogenated thiophenes, alkylated thiophenes
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Material Science: It can be incorporated into polymers to enhance their electrical conductivity and mechanical properties.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies and drug development.
Fluorescent Probes: Due to its aromatic structure, it can be used as a fluorescent probe in biological imaging.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for the development of new pharmaceuticals, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry:
Dye Manufacturing: It can be used as an intermediate in the synthesis of dyes and pigments.
Agriculture: The compound may be used in the formulation of agrochemicals, such as herbicides and pesticides.
作用機序
The mechanism of action of 3-Amino-5-(4-hydroxyphenyl)-4-methylthiophene-2-carboxylic acid methyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. For example:
Enzyme Inhibition: The compound can bind to the active site of an enzyme, blocking its activity and preventing the substrate from binding.
Receptor Binding: It may interact with cell surface receptors, modulating signal transduction pathways and cellular responses.
DNA Intercalation: The aromatic structure allows it to intercalate between DNA base pairs, affecting DNA replication and transcription.
類似化合物との比較
3-Amino-5-methylisoxazole: Shares the amino and methyl groups but has an isoxazole ring instead of a thiophene ring.
4-Hydroxyphenylacetic acid: Contains the hydroxyphenyl group but lacks the thiophene ring and amino group.
Thiophene-2-carboxylic acid methyl ester: Contains the thiophene ring and carboxylic acid methyl ester group but lacks the amino and hydroxyphenyl groups.
Uniqueness:
Functional Group Diversity: The presence of multiple functional groups (amino, hydroxyphenyl, carboxylic acid methyl ester) in a single molecule makes it highly versatile for various chemical reactions and applications.
Thiophene Ring: The thiophene ring imparts unique electronic properties, making the compound suitable for applications in material science and electronics.
Biological Activity: The combination of functional groups enhances its potential as a bioactive compound in medicinal chemistry and drug development.
特性
分子式 |
C13H13NO3S |
|---|---|
分子量 |
263.31 g/mol |
IUPAC名 |
methyl 3-amino-5-(4-hydroxyphenyl)-4-methylthiophene-2-carboxylate |
InChI |
InChI=1S/C13H13NO3S/c1-7-10(14)12(13(16)17-2)18-11(7)8-3-5-9(15)6-4-8/h3-6,15H,14H2,1-2H3 |
InChIキー |
UHZRMYVPOCSLDS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC(=C1N)C(=O)OC)C2=CC=C(C=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



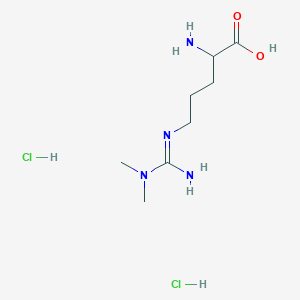

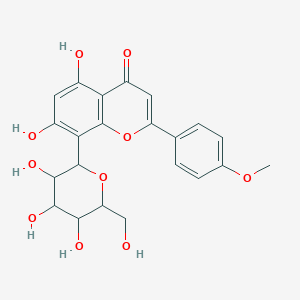
![(S)-22-Carboxy-1-[(2,5-dioxopyrrolidin-1-yl)oxy]-1,10,19,24-tetraoxo-3,6,12,15-tetraoxa-9,18,23-triazahentetracontan-41-oic Acid](/img/structure/B13392502.png)

![(3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl) N-methylcarbamate;2-hydroxybenzoic acid](/img/structure/B13392511.png)
![Methyl 7-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxymethyl]-5-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13392525.png)
![2H-Pyran-4-acetic acid, 5-carboxy-3-ethylidene-2-(beta-D-glucopyranosyloxy)-3,4-dihydro-, [2S-(2alpha,3E,4beta)]-; (2S,3E,4S)-5-Carboxy-3-ethylidene-2-(beta-D-glucopyranosyloxy)-3,4-dihydro-2H-pyran-4-acetic acid](/img/structure/B13392528.png)
![[2-[2-(3,4-Dihydroxyphenyl)ethoxy]-4,5-dihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B13392546.png)
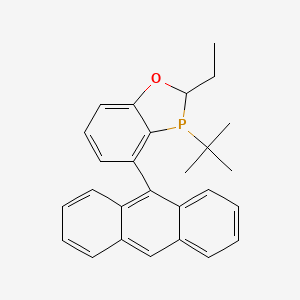
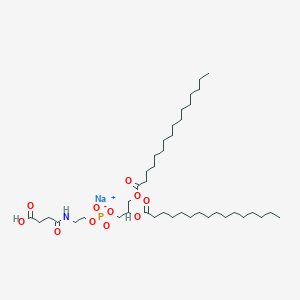
![Naphtho[1,2-d]thiazole-2(1H)-thione](/img/structure/B13392564.png)
![6-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole](/img/structure/B13392567.png)
